molecular formula BrN3 B087527 Bromine azide CAS No. 13973-87-0

Bromine azide

Cat. No.: B087527
CAS No.: 13973-87-0
M. Wt: 121.92 g/mol
InChI Key: KFCUPNHUPHDVJC-UHFFFAOYSA-N
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Description

Bromine azide (BrN₃) is an inorganic compound with the formula BrN₃, characterized by its extreme toxicity, explosive nature, and high reactivity. It is a covalent azide with a trans-bent molecular geometry in the gas phase , and its solid-state structure features a linear arrangement of N₃ groups bonded to bromine . BrN₃ is highly sensitive to pressure changes (explosive at Δp ≥ 0.05 Torr) and decomposes explosively upon crystallization .

Synthesis: BrN₃ is traditionally synthesized by reacting bromine (Br₂) with sodium azide (NaN₃) in biphasic solvent systems (e.g., CH₂Cl₂/H₂O) . Modern protocols employ continuous-flow reactors to enhance safety, using NaBr, NaN₃, and Oxone (a potassium peroxymonosulfate complex) in aqueous/organic segmented flow systems . This method minimizes decomposition risks by rapidly extracting BrN₃ into the organic phase containing alkenes .

Applications:
BrN₃ is primarily used for vicinal 1,2-bromoazidation of alkenes, yielding intermediates for synthesizing bioactive molecules and polymers . Photochemical activation (365 nm UV light) promotes radical-based bromoazidation, enabling stereospecific trans addition .

Properties

CAS No.

13973-87-0

Molecular Formula

BrN3

Molecular Weight

121.92 g/mol

InChI

InChI=1S/BrN3/c1-3-4-2

InChI Key

KFCUPNHUPHDVJC-UHFFFAOYSA-N

SMILES

[N-]=[N+]=NBr

Canonical SMILES

[N-]=[N+]=NBr

Other CAS No.

13973-87-0

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Bromine azide is primarily used as a reagent in organic synthesis for the preparation of vicinal 1,2-bromine azide compounds. Its ability to generate azide radicals makes it a valuable tool for creating complex organic molecules.

Continuous Flow Synthesis

Recent advancements have enabled the safe generation and use of this compound under continuous flow conditions. This method minimizes the risks associated with handling this explosive compound. This compound is generated in situ from sodium bromide and sodium azide in water, allowing for its efficient extraction into an organic phase where it can react with alkenes. The resulting addition products serve as building blocks for further synthetic applications .

Radical Chemistry

This compound can also facilitate radical reactions, expanding its utility in synthetic organic chemistry. The generation of azide radicals from this compound allows for novel reaction pathways that can lead to diverse chemical transformations .

Bioorthogonal Chemistry

This compound plays a significant role in bioorthogonal chemistry, which involves chemical reactions that can occur inside living organisms without interfering with native biochemical processes.

Click Chemistry

The unique reactivity of this compound allows it to participate in "click" reactions, which are highly selective and efficient. These reactions are useful for labeling biomolecules, enabling researchers to track cellular processes or visualize specific proteins within cells .

Metabolic Labeling

In metabolic labeling studies, this compound can be incorporated into biomolecules, allowing for enhanced imaging techniques. For example, it has been used to tag glycoproteins on cell surfaces, facilitating their visualization through advanced microscopy techniques .

Material Science

This compound's properties have implications in material science, particularly in the development of new materials with specific functionalities.

Polymer Chemistry

This compound is utilized in the synthesis of functionalized polymers through its ability to introduce azide groups into polymer chains. This modification can enhance the physical properties of polymers or enable further functionalization through click chemistry .

Nanomaterials

Research has explored the use of this compound in synthesizing nanomaterials with tailored properties for applications in electronics and photonics. The ability to create complex structures at the nanoscale opens avenues for innovative applications in technology .

Case Studies and Research Findings

Application Description Reference
Continuous Flow SynthesisSafe generation and reaction of this compound with alkenes under flow conditions
Bioorthogonal LabelingUse of this compound for tagging biomolecules for imaging
Radical ReactionsGeneration of azide radicals for new synthetic pathways
Functionalized PolymersIncorporation of this compound into polymers for enhanced properties
Nanomaterial SynthesisDevelopment of nanomaterials using this compound

Chemical Reactions Analysis

Preparation and Generation Methods

Bromine azide is typically synthesized via the reaction of sodium azide (NaN₃) with bromine (Br₂) in biphasic systems (e.g., CH₂Cl₂/H₂O) . Recent advancements have improved safety and efficiency:

  • Continuous Flow Synthesis : BrN₃ is generated from NaBr and NaN₃ in water using Oxone as an oxidizing agent. The reagent is rapidly extracted into an organic phase containing alkenes, minimizing decomposition .

  • Alternative Routes :

    • Bisazidobromate(I) anion (generated from tetraethylphosphonium bromide and iodosobenzene diacetate) releases BrN₃ under photochemical conditions .

    • Zhdankin’s reagent (azido benziodoxolone) reacts with tetraethylphosphonium bromide to form BrN₃, enabling controlled radical reactions .

Addition Reactions with Alkenes

BrN₃ undergoes both ionic and radical addition pathways, with selectivity influenced by solvent polarity and irradiation .

Key Findings:

  • Ionic Pathway : Stereospecific trans-addition occurs in polar solvents, yielding vicinal bromoazides .

  • Radical Pathway : Non-polar solvents and light irradiation favor anti-Markovnikov addition via homolytic cleavage of the Br–N₃ bond .

Table 1: Conversion and Selectivity in BrN₃ Addition to Alkenes (Continuous Flow)

SubstrateSolventLight IrradiationConversion (%)Selectivity (%)*
StyreneEtOAcOn9943
StyreneEtOAcOff9910
StyreneDCMOn9982
StyreneDCMOff9974

*Selectivity refers to the proportion of radical pathway products.

Electron-deficient alkenes (e.g., cinnamates) require light irradiation for full conversion, while electron-rich alkenes react rapidly under both conditions .

Mechanistic Insights

  • Radical Trapping : Addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses bromoazidation, confirming a radical chain mechanism .

  • DFT Calculations : Thermolysis of vinyl azides proceeds via concerted transition states, forming azirine intermediates en route to indoles .

  • Regioselectivity : Radical addition to alkenes (e.g., indene) produces 1,2-bromoazides with opposite regioselectivity compared to ionic pathways .

Decomposition and Stability

BrN₃ is highly sensitive to environmental factors:

  • Thermal Decomposition : Rapid degradation occurs above 0°C, releasing toxic HN₃ and HOBr .

  • Photolysis : UV irradiation dissociates BrN₃ into bromine and azide radicals, often leading to explosive decomposition .

Comparison with Similar Compounds

Research Findings and Advancements

Bromoazidation Mechanisms

  • Radical Pathway : UV irradiation (365 nm) cleaves BrN₃ into Br• and N₃• radicals, enabling anti-Markovnikov addition to alkenes .
  • Ionic Pathway : Stereospecific trans addition occurs in polar solvents, yielding 1,2-bromoazides with predictable regiochemistry .

Polymer Chemistry

BrN₃-modified polymers exhibit enhanced thermal stability after azide substitution, with degradation onset temperatures increasing from 230°C to 340°C .

Q & A

Q. What are the established methods for synthesizing bromine azide in laboratory settings, and how do safety protocols differ between batch and continuous-flow approaches?

this compound is typically synthesized by reacting sodium bromide (NaBr) with sodium azide (NaN₃) in aqueous conditions, followed by extraction into an organic phase containing alkenes for immediate reaction . Continuous-flow microreactors are strongly recommended over batch methods due to enhanced safety, reduced decomposition risks, and improved control over reaction parameters like temperature and mixing . Safety protocols for batch synthesis require stringent measures, including explosion-proof equipment and remote handling, whereas flow systems minimize human exposure by isolating reactive intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and stability?

Single-crystal X-ray diffraction using miniature zone-melting procedures with focused infrared laser radiation has successfully resolved BrN₃’s helical, trans-bent structure . Gas-phase electron diffraction and UV-Vis spectroscopy are critical for analyzing its photolytic instability, as UV exposure triggers rapid dissociation . Raman spectroscopy can monitor azide group vibrations (≈ 2100 cm⁻¹) to assess purity and decomposition in real time .

Q. How should researchers mitigate risks when handling this compound in standard laboratory environments?

Key precautions include:

  • Conducting reactions in continuous-flow systems to limit BrN₃ accumulation .
  • Using inert adsorbents (e.g., sand,硅藻土) for spill containment and avoiding water contact to prevent violent decomposition .
  • Implementing remote-controlled equipment and blast shields during batch synthesis .
  • Ensuring ventilation systems meet NFPA standards to prevent toxic vapor buildup .

Advanced Research Questions

Q. What mechanistic insights explain the divergent stereochemical outcomes (trans vs. cis) in this compound additions to alkenes?

BrN₃ reacts via two pathways: ionic addition (stereospecific trans products) and free-radical addition (cis orientation) . The dominant pathway depends on solvent polarity and initiation methods. Polar solvents favor ionic mechanisms through bromonium ion intermediates, while UV light or radical initiators shift reactivity toward radical chain processes. Computational studies (e.g., DFT) can model transition states to predict regioselectivity under varying conditions .

Q. How can computational chemistry address contradictions in reported thermal stability thresholds for this compound?

Discrepancies in decomposition temperatures (e.g., 25°C vs. 10°C) likely arise from impurities or measurement techniques. Ab initio molecular dynamics simulations can model BrN₃’s stability by calculating bond dissociation energies (N–Br ≈ 84 kJ/mol) and simulating collision-induced decay pathways . Pairing these models with controlled differential scanning calorimetry (DSC) experiments under inert atmospheres can resolve data conflicts .

Q. What experimental design considerations are critical for reproducing this compound-mediated reactions reported in literature?

Key factors include:

  • Reagent purity : Trace water or acids accelerate decomposition; use anhydrous NaN₃ and rigorously dried solvents .
  • Light exposure : UV wavelengths ≤ 300 nm trigger photolysis; conduct reactions in amber glass or under red light .
  • Scaling parameters : Flow reactor channel dimensions and residence time must match literature Reynolds numbers to ensure mixing efficiency .

Q. How do this compound’s hazards influence the design of high-throughput screening platforms for azide-based reagents?

Modular microreactor systems with integrated quenching zones (e.g., inline sodium thiosulfate scrubbers) enable safe, automated screening . Real-time monitoring via IR or mass spectrometry detects decomposition early, while machine learning algorithms optimize reaction parameters to minimize hazardous intermediate accumulation .

Methodological Guidance for Data Analysis

  • Contradiction resolution : Compare solvent systems, initiation methods, and purity assays across studies to identify confounding variables .
  • Statistical validation : Use multivariate analysis (e.g., PCA) to isolate factors affecting yield and stability in kinetic datasets .
  • Literature gaps : Prioritize scoping reviews to map BrN₃’s applications in energetic materials versus organic synthesis, noting understudied areas like catalytic cycles .

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